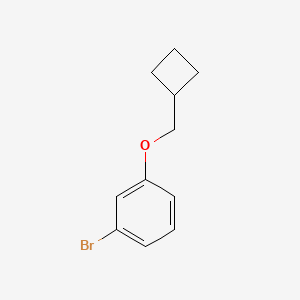

1-Bromo-3-(cyclobutylmethoxy)benzene

Description

1-Bromo-3-(cyclobutylmethoxy)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a bromine atom at position 1 and a cyclobutylmethoxy group (-OCH₂C₄H₇) at position 3. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. This compound has been utilized as an intermediate in organic synthesis, particularly in pharmaceutical research. The cyclobutylmethoxy group introduces steric bulk and moderate electron-donating effects, influencing its reactivity in cross-coupling reactions and solubility in organic solvents.

Properties

IUPAC Name |

1-bromo-3-(cyclobutylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBGCJODKBODKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination of benzene is typically carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene is then reacted with cyclobutylmethanol in the presence of a base to form 1-Bromo-3-(cyclobutylmethoxy)benzene.

Industrial Production Methods: Industrial production of 1-Bromo-3-(cyclobutylmethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclobutylmethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as phenols, amines, or ethers.

Oxidation Reactions: Products may include carboxylic acids or ketones.

Reduction Reactions: Products may include alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-(cyclobutylmethoxy)benzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclobutylmethoxy)benzene involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The cyclobutylmethoxy group can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups : 1-Bromo-3-(trifluoromethoxy)benzene exhibits high reactivity in Pd-catalyzed arylations (e.g., with imidazopyridines) due to the electron-withdrawing -OCF₃ group, which facilitates oxidative addition to palladium catalysts. Yields exceed 90% in such reactions .

- Electron-Donating Groups : Compounds like 1-Bromo-3-(cyclobutylmethoxy)benzene and its cyclopropylmethoxy analog show moderate reactivity in coupling reactions, as the alkoxy groups donate electron density, slowing oxidative addition .

Steric Effects

- The cyclobutylmethoxy group in 1-Bromo-3-(cyclobutylmethoxy)benzene introduces greater steric hindrance compared to smaller substituents (e.g., methoxy or cyclopropymethoxy). This can reduce reaction rates in sterically sensitive transformations.

Physicochemical Properties

- Lipophilicity (LogP) increases with larger alkyl substituents (e.g., cyclobutylmethoxy vs. methoxy).

- Chloroethoxy derivatives (e.g., 1-Bromo-3-(2-chloroethoxy)benzene) exhibit higher polarity due to the -Cl group .

Biological Activity

1-Bromo-3-(cyclobutylmethoxy)benzene, with the CAS number 1351385-19-7, is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Bromo-3-(cyclobutylmethoxy)benzene features a bromine atom and a cyclobutylmethoxy group attached to a benzene ring. The molecular formula is C11H13BrO, and it has a molecular weight of 241.13 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.13 g/mol |

| CAS Number | 1351385-19-7 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Pharmacological Properties

Research indicates that 1-Bromo-3-(cyclobutylmethoxy)benzene may exhibit various pharmacological activities. Preliminary studies suggest potential applications in:

- Antimicrobial Activity : Some derivatives of brominated compounds have shown effectiveness against bacterial strains, suggesting that this compound might possess similar properties.

- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory activities, which could be relevant for conditions such as arthritis and other inflammatory disorders.

The exact mechanism of action for 1-Bromo-3-(cyclobutylmethoxy)benzene is not fully elucidated; however, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory pathways or microbial resistance.

Case Studies and Research Findings

- Antimicrobial Study : A study investigating various brominated compounds found that certain structural features, including the presence of halogens like bromine, enhance antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. While specific data on 1-Bromo-3-(cyclobutylmethoxy)benzene is limited, its structural similarity to active compounds suggests potential efficacy in this area.

- Anti-inflammatory Research : In a related study focused on cyclobutyl derivatives, researchers observed significant reductions in cytokine production in vitro when exposed to similar compounds. This points to a possible anti-inflammatory effect that warrants further investigation into 1-Bromo-3-(cyclobutylmethoxy)benzene.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.